molecular formula C8H11N3O2S B11439732 Methyl [(2-amino-6-methylpyrimidin-4-yl)sulfanyl]acetate

Methyl [(2-amino-6-methylpyrimidin-4-yl)sulfanyl]acetate

Cat. No.: B11439732
M. Wt: 213.26 g/mol
InChI Key: SFUTVCZCCZLLNK-UHFFFAOYSA-N
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Description

METHYL 2-[(2-AMINO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE: is a chemical compound belonging to the class of aminopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group and a methyl group, along with a sulfanyl acetate moiety. Aminopyrimidines are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2-AMINO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed through the reaction of benzylidene acetones with ammonium thiocyanates.

    Aromatization and S-Methylation: The intermediate product undergoes aromatization followed by S-methylation.

    Oxidation: The S-methylated compound is then oxidized to form methylsulfonyl derivatives.

    Formation of Guanidines: The final step involves the formation of guanidines with suitable amines.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2-AMINO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group back to the sulfanyl group.

    Substitution: The amino and methyl groups on the pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonyl derivatives, reduced sulfanyl compounds, and various substituted pyrimidines.

Scientific Research Applications

METHYL 2-[(2-AMINO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[(2-AMINO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. In the case of its antitrypanosomal and antiplasmodial activities, the compound interferes with the metabolic processes of the parasites, leading to their death . The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylpyrimidine
  • 2-Amino-6-methylpyrimidin-4-ol
  • 2-Amino-6-methylpyrimidin-4-ylthio derivatives

Uniqueness

METHYL 2-[(2-AMINO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the sulfanyl acetate moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

methyl 2-(2-amino-6-methylpyrimidin-4-yl)sulfanylacetate

InChI

InChI=1S/C8H11N3O2S/c1-5-3-6(11-8(9)10-5)14-4-7(12)13-2/h3H,4H2,1-2H3,(H2,9,10,11)

InChI Key

SFUTVCZCCZLLNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)SCC(=O)OC

Origin of Product

United States

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